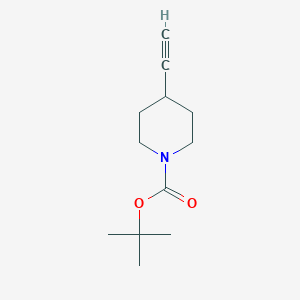

Tert-butyl 4-ethynylpiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUWDZDWSJJFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573995 | |

| Record name | tert-Butyl 4-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287192-97-6 | |

| Record name | tert-Butyl 4-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-ethynylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document details experimental protocols, summarizes key data, and visualizes relevant biological pathways to support researchers in the fields of drug discovery and organic synthesis.

Compound Overview

This compound, also known as 1-Boc-4-ethynylpiperidine, is a valuable synthetic intermediate characterized by a piperidine ring functionalized with a terminal alkyne and protected with a tert-butoxycarbonyl (Boc) group.[1][2] This structure makes it an ideal component for introducing the piperidine moiety into larger molecules through click chemistry or other alkyne-based coupling reactions. Its application is particularly notable in the development of GPR119 agonists and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₂ | [1][2] |

| Molecular Weight | 209.28 g/mol | [1][2] |

| CAS Number | 287192-97-6 | [1] |

| Appearance | Solid | |

| Boiling Point | 269.583 °C at 760 mmHg | [2] |

| Density | 1.026 g/cm³ | [2] |

| Storage Temperature | Refrigerator |

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-carbon homologation of the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate. Two common and effective methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Synthesis of the Precursor: Tert-butyl 4-formylpiperidine-1-carboxylate

The starting aldehyde can be prepared by the oxidation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol: Swern Oxidation

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -60°C and add dimethyl sulfoxide (DMSO) (2.5 equivalents), followed by the dropwise addition of oxalyl chloride (1.2 equivalents).

-

Stir the reaction mixture at -60°C for 1 hour.

-

Add triethylamine (3.0 equivalents) and allow the mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by flash column chromatography.[3]

Synthesis via Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method to convert the aldehyde to the terminal alkyne.[4][5][6]

Experimental Protocol:

Step 1: Formation of the Dibromoalkene

-

To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0°C under an argon atmosphere, add carbon tetrabromide (1.5 equivalents).

-

Stir the resulting mixture at 0°C for 15 minutes.

-

Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in dry DCM.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoalkene intermediate.[7]

Step 2: Formation of the Terminal Alkyne

-

Dissolve the dibromoalkene (1.0 equivalent) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78°C.

-

Add n-butyllithium (2.5 M in hexanes, 1.9 equivalents) dropwise and stir the solution for 20 minutes at -78°C.

-

Quench the reaction by adding water.

-

Allow the mixture to warm to room temperature and extract with a 1:1 mixture of ethyl acetate and hexanes.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.[7]

Caption: Synthetic workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected characterization data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-3.7 ppm), and the acetylenic proton (a singlet around 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum should display signals for the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the piperidine ring carbons (in the range of 30-50 ppm), the carbonyl carbon of the Boc group (around 155 ppm), and the two sp-hybridized carbons of the alkyne (in the range of 70-85 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Expected Absorption (cm⁻¹) |

| C≡C-H stretch (alkyne) | ~3300 |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (carbamate) | ~1680-1700 |

| C≡C stretch (alkyne) | ~2100-2260 (weak) |

| C-N stretch | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (209.28).

-

Loss of tert-butyl group: A significant fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is anticipated.

-

Loss of isobutylene: A fragment resulting from the loss of isobutylene ([M-56]⁺) is also common for Boc-protected amines.

-

Cleavage of the piperidine ring: Various fragments resulting from the cleavage of the piperidine ring can also be observed.

Applications in Drug Development

This compound is a versatile building block in drug discovery, primarily due to the presence of the terminal alkyne which allows for its conjugation to other molecules.

GPR119 Agonists

This compound is a key intermediate in the synthesis of GPR119 agonists. GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[8][9] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[8][9] This makes GPR119 an attractive target for the treatment of type 2 diabetes.

Caption: Simplified GPR119 signaling pathway.

PROTACs

The terminal alkyne of this compound makes it a suitable component for the linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperidine ring can provide a rigid and synthetically tractable scaffold for the linker, which is crucial for optimizing the orientation of the two binding ligands of the PROTAC.

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel therapeutics. Its straightforward synthesis from commercially available starting materials, combined with the versatility of the terminal alkyne for chemical modification, ensures its continued importance in medicinal chemistry and drug discovery. This guide provides the necessary technical information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field.

References

- 1. This compound | C12H19NO2 | CID 15550481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Methodological Profile of N-Boc-4-ethynylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data and associated experimental protocols for the key synthetic intermediate, N-Boc-4-ethynylpiperidine (tert-butyl 4-ethynylpiperidine-1-carboxylate). This compound, with the Chemical Abstracts Service (CAS) registry number 287192-97-6 and a molecular formula of C12H19NO2, is a valuable building block in medicinal chemistry and drug development.

Spectroscopic Data

Table 1: Partial ¹H NMR Data for N-Boc-4-ethynylpiperidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.72 | Doublet (d) | 6.8 | 2H | Piperidine ring protons |

| 3.18 - 3.28 | Multiplet (m) | - | 2H | Piperidine ring protons |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz Source: US Patent US11555026B2[1]

Note: This data is incomplete and represents only a portion of the full proton spectrum. The assignments are based on the information provided in the source.

Table 2: ¹³C NMR Data for N-Boc-4-ethynylpiperidine

A complete and verified ¹³C NMR dataset for N-Boc-4-ethynylpiperidine is not currently available in publicly accessible databases or peer-reviewed literature based on the conducted search.

Experimental Protocols

The following section details a representative methodology for the acquisition of ¹H and ¹³C NMR spectra of N-Boc-4-ethynylpiperidine, based on standard laboratory practices for small organic molecules.

1. Sample Preparation

-

Sample Purity: Ensure the sample of N-Boc-4-ethynylpiperidine is of high purity (>95%), as impurities can complicate spectral interpretation. The compound should be a colorless oil or a solid.

-

Mass: Accurately weigh approximately 5-10 mg of N-Boc-4-ethynylpiperidine for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for obtaining well-resolved spectra.

-

¹H NMR Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each unique carbon.

-

Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 200-250 ppm is standard.

-

3. Data Processing

-

Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs NMR Processor).

-

Processing Steps:

-

Fourier Transformation: Apply an exponential window function followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra. For the ¹H spectrum, determine the multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values).

-

Visualizations

The following diagrams illustrate the chemical structure and logical relationships for the spectroscopic analysis of N-Boc-4-ethynylpiperidine.

Caption: Chemical structure of N-Boc-4-ethynylpiperidine.

Caption: General experimental workflow for NMR analysis.

References

Spectroscopic Analysis of Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document outlines the expected spectroscopic data, detailed experimental protocols for its acquisition, and a logical workflow for its analysis.

Compound Overview

This compound is a heterocyclic compound incorporating a piperidine ring functionalized with an ethynyl group and protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Chemical Structure:

Molecular Formula: C₁₂H₁₉NO₂

Molecular Weight: 209.29 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 - 3.9 | br m | 2H | H-2ax, H-6ax (Piperidine) |

| ~2.9 - 3.1 | br m | 2H | H-2eq, H-6eq (Piperidine) |

| ~2.2 - 2.4 | m | 1H | H-4 (Piperidine) |

| ~2.05 | s | 1H | Acetylenic H |

| ~1.7 - 1.9 | m | 2H | H-3ax, H-5ax (Piperidine) |

| ~1.5 - 1.7 | m | 2H | H-3eq, H-5eq (Piperidine) |

| 1.46 | s | 9H | tert-Butyl |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.8 | C=O (Boc) |

| ~83.5 | -C≡CH |

| ~79.5 | -O-C(CH₃)₃ |

| ~68.5 | -C≡CH |

| ~44.0 | C-2, C-6 (Piperidine) |

| ~35.0 | C-4 (Piperidine) |

| ~31.0 | C-3, C-5 (Piperidine) |

| 28.4 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Sharp, Medium | ≡C-H stretch |

| ~2975 | Strong | C-H stretch (aliphatic, asymmetric) |

| ~2860 | Strong | C-H stretch (aliphatic, symmetric) |

| ~2110 | Weak | C≡C stretch |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1420 | Medium | C-H bend (CH₂) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1240 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 210.1494 | [M+H]⁺ |

| 232.1313 | [M+Na]⁺ |

| 154.1021 | [M - C₄H₉O₂]⁺ (Loss of Boc group) |

| 110.0969 | [M - C₅H₉O₂]⁺ (Loss of Boc group and fragmentation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquisition frequency: 500 MHz

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 12 ppm

-

-

¹³C NMR:

-

Acquisition frequency: 125 MHz

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or the TMS signal (δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [3][4]

-

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or diethyl ether.[3]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3][4]

-

-

Instrument Parameters (FTIR Spectrometer):

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

Background: A background spectrum of the clean salt plate should be acquired prior to the sample scan.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (ESI-TOF or ESI-Q-TOF):

-

Ionization mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Capillary voltage: 3.5 - 4.5 kV

-

Drying gas (N₂) flow rate: 5 - 10 L/min

-

Drying gas temperature: 300 - 350 °C

-

Mass range: m/z 50 - 500

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed.[5]

-

Workflow and Signaling Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and characterization.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. Researchers can utilize this information to guide their experimental work and ensure accurate characterization of this important chemical intermediate.

References

- 1. This compound | C12H19NO2 | CID 15550481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 287192-97-6 | this compound - Synblock [synblock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

1-Boc-4-ethynylpiperidine: A Technical Guide for Advanced Chemical Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-ethynylpiperidine (tert-butyl 4-ethynylpiperidine-1-carboxylate) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a piperidine ring, a common motif in numerous biologically active molecules, protected with a tert-butoxycarbonyl (Boc) group, and functionalized with a terminal alkyne.[2][3] This unique combination of features makes it an invaluable intermediate for synthesizing complex molecular architectures. The Boc protecting group provides stability and allows for controlled reactivity at the piperidine nitrogen, while the terminal ethynyl group serves as a reactive handle for a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" and the Sonogashira cross-coupling reaction.[4] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 1-Boc-4-ethynylpiperidine.

Physical and Chemical Properties

The key physicochemical properties of 1-Boc-4-ethynylpiperidine are summarized below. It is a white to off-white solid at room temperature, soluble in organic solvents such as methanol and dichloromethane, and insoluble in water.[1]

| Property | Value | Reference(s) |

| CAS Number | 287192-97-6 | [2][5] |

| Molecular Formula | C₁₂H₁₉NO₂ | [2][5] |

| Molecular Weight | 209.28 g/mol | [2][5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 269.6 ± 29.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [6] |

| Flash Point | 116.8 °C | [6] |

| pKa | -2.20 ± 0.40 (Predicted) | [6] |

| LogP | 2.27 | [2] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [2] |

| Storage Temperature | Room temperature or 2-8°C | [6] |

| InChIKey | INUWDZDWSJJFSQ-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C#C | [2] |

Spectral Data

While specific experimental spectra are not widely available in the public literature, the structural features of 1-Boc-4-ethynylpiperidine allow for the prediction of its key spectral characteristics. Researchers should confirm these values with their own analytical data.

| Spectral Data Type | Expected Characteristics |

| ¹H NMR | ~3.8 ppm (br m): Protons on carbons adjacent to the nitrogen (piperidine CH₂N).~2.8 ppm (br m): Protons on carbons adjacent to the nitrogen (piperidine CH₂N).~2.1 ppm (s): Acetylenic proton (C≡C-H).~1.8-1.6 ppm (m): Piperidine ring protons.~1.45 ppm (s, 9H): tert-Butyl protons of the Boc group. |

| ¹³C NMR | ~154 ppm: Carbonyl carbon of the Boc group.~83 ppm: Quaternary alkyne carbon (C-C≡C).~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).~69 ppm: Terminal alkyne carbon (C≡C-H).~44 ppm: Piperidine carbons adjacent to nitrogen.~31 ppm: Piperidine carbons.~28.5 ppm: Methyl carbons of the Boc group. |

| Infrared (IR) | ~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch.~2970-2850 cm⁻¹: Aliphatic C-H stretches.~2110 cm⁻¹ (weak): Alkyne C≡C stretch.~1690 cm⁻¹ (strong): Carbonyl C=O stretch of the Boc group.~1160 cm⁻¹: C-O stretch. |

Experimental Protocols

Detailed methodologies for the synthesis of 1-Boc-4-ethynylpiperidine and its subsequent use in key synthetic transformations are provided below.

Synthesis of 1-Boc-4-ethynylpiperidine

This protocol is adapted from a literature procedure involving the reaction of 1-Boc-piperidine-4-carboxaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).

Materials:

-

1-Boc-piperidine-4-carboxaldehyde

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at 0 °C, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.0 eq) in methanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, filter the reaction mixture to remove the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude residue.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 1:5 v/v) as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-Boc-4-ethynylpiperidine as a colorless crystalline solid.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-Boc-4-ethynylpiperidine is an ideal substrate for click chemistry, allowing for its conjugation to various azide-containing molecules.

Materials:

-

1-Boc-4-ethynylpiperidine

-

An organic azide (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

-

In a reaction vessel, dissolve 1-Boc-4-ethynylpiperidine (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1-0.5 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.01-0.1 eq).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed to yield the 1,4-disubstituted 1,2,3-triazole product.

General Protocol for Sonogashira Cross-Coupling

This reaction couples the terminal alkyne with aryl or vinyl halides, providing a powerful method for constructing C(sp)-C(sp²) bonds.[4]

Materials:

-

1-Boc-4-ethynylpiperidine

-

Aryl or vinyl halide (e.g., R-I or R-Br)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a reaction flask, add the aryl/vinyl halide (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent, followed by the base.

-

Add 1-Boc-4-ethynylpiperidine (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-85 °C) until the starting halide is consumed (monitor by TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting coupled product by silica gel column chromatography.

Applications in Drug Discovery and Workflow Visualization

1-Boc-4-ethynylpiperidine is a key building block in fragment-based drug discovery (FBDD). The piperidine core can provide favorable interactions with biological targets, while the alkyne handle allows for the rapid elaboration of initial fragment hits into more potent lead compounds.

Logical Workflow for Fragment Elaboration

The diagram below illustrates the central role of 1-Boc-4-ethynylpiperidine in a typical FBDD workflow. An initial fragment hit containing an aryl halide can be coupled with 1-Boc-4-ethynylpiperidine to introduce a new vector for exploring the protein's binding pocket and improving physicochemical properties.

Caption: FBDD workflow using 1-Boc-4-ethynylpiperidine.

Synthetic Pathway Example: Kinase Inhibitor Synthesis

A practical application of this chemistry is in the synthesis of kinase inhibitors. For example, the synthesis of precursors to pan-BCR-ABL inhibitors often involves a Sonogashira coupling between a heterocyclic halide and a terminal alkyne. The workflow below shows an analogous reaction, demonstrating how 1-Boc-4-ethynylpiperidine could be used to synthesize a key intermediate.

References

The Advent of a Key Building Block: Discovery and First Synthesis of Tert-butyl 4-ethynylpiperidine-1-carboxylate

A comprehensive technical guide for researchers, scientists, and drug development professionals on the seminal synthesis of a versatile piperidine derivative.

This document details the discovery and inaugural synthesis of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a pivotal building block in medicinal chemistry and drug discovery. The initial synthesis, a landmark achievement in heterocyclic chemistry, has paved the way for the development of numerous therapeutic agents. This guide provides an in-depth look at the pioneering synthetic protocol, including detailed experimental procedures and key quantitative data.

First Reported Synthesis: An Adaptation of the Ohira-Bestmann Reaction

The first documented synthesis of this compound was reported in the Journal of the American Chemical Society in 2003. The method employs the Ohira-Bestmann reaction, a reliable one-carbon homologation of an aldehyde to a terminal alkyne. In this seminal work, N-Boc-4-piperidinecarboxaldehyde was treated with dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, in the presence of a mild base to yield the desired product.

Summary of the First Synthesis

| Parameter | Details |

| Starting Material | Tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-piperidinecarboxaldehyde) |

| Key Reagent | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Methanol (MeOH) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reported Yield | 88% |

| Product CAS Number | 287192-97-6 |

| Product Molecular Formula | C₁₂H₁₉NO₂ |

| Product Molecular Weight | 209.28 g/mol |

Detailed Experimental Protocols

The following protocols are based on the originally reported synthesis and general procedures for the Ohira-Bestmann reaction.

Synthesis of the Starting Material: Tert-butyl 4-formylpiperidine-1-carboxylate

The precursor aldehyde can be synthesized from the corresponding alcohol, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via a Swern oxidation.

Materials and Reagents:

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise to the stirred solution, followed by a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Triethylamine is added, and the mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Tert-butyl 4-formylpiperidine-1-carboxylate.

First Synthesis of this compound

Materials and Reagents:

-

Tert-butyl 4-formylpiperidine-1-carboxylate

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a stirred solution of Tert-butyl 4-formylpiperidine-1-carboxylate in methanol at 0 °C is added potassium carbonate.

-

A solution of dimethyl (1-diazo-2-oxopropyl)phosphonate in methanol is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process starting from the corresponding piperidine methanol derivative.

Navigating the Stability and Storage of N-Boc-4-ethynylpiperidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-ethynylpiperidine, a critical building block for researchers, scientists, and professionals in drug development. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information based on the known chemical properties of its constituent functional groups—the N-Boc protecting group and the terminal alkyne—along with established best practices for the handling and storage of analogous chemical entities.

Core Stability Profile

N-Boc-4-ethynylpiperidine's stability is primarily dictated by the reactivity of the tert-butyloxycarbonyl (Boc) protecting group and the terminal ethynyl group. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved. Conversely, it exhibits robust stability in the presence of bases and nucleophiles. The terminal alkyne, while kinetically stable, is thermodynamically unstable and can be susceptible to oxidative cleavage and certain metal-catalyzed reactions.

Recommended Storage Conditions

While supplier recommendations vary, a conservative approach to storage is advised to ensure the long-term integrity of N-Boc-4-ethynylpiperidine. The following conditions are recommended based on the compound's structural motifs and general laboratory best practices.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Lower temperatures slow down potential degradation pathways. While some suppliers state room temperature is acceptable, refrigeration provides a greater margin of safety. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidation of the terminal alkyne. |

| Light | Amber Vial / Dark Location | Protects against potential photolytic degradation, as alkynes can be sensitive to light. |

| Moisture | Tightly Sealed Container with Desiccant | The Boc group can be susceptible to slow hydrolysis under certain conditions, and moisture can also affect the handling of the solid. |

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for designing stable formulations and reaction conditions. The primary theoretical degradation pathways for N-Boc-4-ethynylpiperidine are illustrated below.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N-Boc-4-ethynylpiperidine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

Protocol for Hydrolytic Stability Testing

-

Preparation of Solutions:

-

Prepare a stock solution of N-Boc-4-ethynylpiperidine in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare acidic and basic solutions: 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

-

Prepare a neutral solution using purified water.

-

-

Stress Conditions:

-

For each condition (acidic, basic, neutral), add a known volume of the stock solution to a larger volume of the respective aqueous solution to achieve a final concentration of approximately 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

-

Sampling and Analysis:

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Protocol for Photostability Testing (as per ICH Q1B)

-

Sample Preparation:

-

Place a thin layer of solid N-Boc-4-ethynylpiperidine in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable solvent at a known concentration.

-

Prepare a dark control sample for both the solid and the solution, wrapped in aluminum foil.

-

-

Light Exposure:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

The light source can be a combination of cool white fluorescent and near-UV lamps.

-

-

Analysis:

-

After the exposure period, analyze the light-exposed samples and the dark control samples.

-

For the solid sample, dissolve it in a suitable solvent before analysis.

-

Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

-

Summary of Potential Stability Issues and Mitigation Strategies

| Potential Issue | Functional Group | Mitigation Strategy |

| Acid-catalyzed deprotection | N-Boc | Avoid acidic conditions during storage and in formulations. Use appropriate purification techniques that do not employ strong acids. |

| Oxidative cleavage | Terminal Alkyne | Store under an inert atmosphere. Avoid contact with strong oxidizing agents. |

| Photodegradation | Terminal Alkyne | Store in light-resistant containers. |

| Thermal Degradation | Both | Store at recommended refrigerated temperatures (2-8°C). |

This guide provides a foundational understanding of the stability and storage considerations for N-Boc-4-ethynylpiperidine. For critical applications, it is imperative that researchers perform their own stability studies to determine the compound's suitability for their specific experimental conditions and formulations.

Navigating the Solubility of Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for its determination, alongside available qualitative data and essential safety information.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. For this compound, the presence of both nonpolar (tert-butyl group, piperidine ring) and polar (carboxylate group) moieties results in a nuanced solubility profile.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Dichloromethane | Soluble |

This data is based on information from chemical suppliers and databases.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Objective:

To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, toluene, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the solvent and analyte properties.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The goal is to have undissolved solid remaining at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for chromatography) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial aliquot

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary framework for its experimental determination. By following the detailed protocol and adhering to safety guidelines, researchers can generate reliable and accurate solubility data, which is critical for applications in drug discovery, process development, and formulation science. The provided qualitative data serves as a preliminary guide for solvent selection.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Boc-4-ethynylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 1-Boc-4-ethynylpiperidine, a key building block in medicinal chemistry and drug development. This document outlines the predicted vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Introduction

1-Boc-4-ethynylpiperidine (tert-butyl 4-ethynylpiperidine-1-carboxylate) is a bifunctional molecule incorporating a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a terminal ethynyl (alkyne) group.[1][2] This unique combination of functional groups makes it a valuable synthon for the introduction of a constrained piperidine moiety and a reactive alkyne handle for click chemistry or other coupling reactions. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[3]

Predicted Infrared Spectrum

The infrared spectrum of 1-Boc-4-ethynylpiperidine is characterized by the vibrational modes of its constituent functional groups. The key absorptions are predicted to occur in the following regions:

-

Alkyne Group: The most distinctive features are the stretching vibrations of the terminal alkyne. A sharp, strong peak is expected around 3330-3270 cm⁻¹ corresponding to the ≡C-H stretch.[4][5] The C≡C triple bond stretch will appear as a weak to medium, sharp band in the 2260-2100 cm⁻¹ region.[6][7]

-

Boc Protecting Group: The carbonyl (C=O) stretching of the carbamate is a prominent feature, typically appearing as a strong, sharp absorption in the range of 1750-1650 cm⁻¹.[8][9]

-

Piperidine Ring and Alkyl C-H Bonds: The sp³ C-H stretching vibrations of the piperidine ring and the tert-butyl group will result in strong absorptions in the 3000-2850 cm⁻¹ range.[10][11] The C-N stretching of the piperidine ring is expected in the 1250-1000 cm⁻¹ region.[12][13]

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the predicted characteristic infrared absorption bands for 1-Boc-4-ethynylpiperidine.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| 2980-2850 | Strong | C-H Stretch (sp³) | Piperidine, t-Butyl |

| ~2120 | Weak-Medium, Sharp | C≡C Stretch | Alkyne |

| ~1690 | Strong | C=O Stretch (Amide I) | Boc-carbamate |

| ~1470, ~1370 | Medium | C-H Bend (CH₃, CH₂) | Piperidine, t-Butyl |

| ~1250-1000 | Medium | C-N Stretch | Piperidine (Tertiary Amine) |

| ~700-610 | Medium | ≡C-H Bend | Terminal Alkyne |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section details a standard methodology for obtaining the IR spectrum of a solid sample like 1-Boc-4-ethynylpiperidine using an ATR-FTIR spectrometer.[14][15]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.[16]

-

Place a small amount of solid 1-Boc-4-ethynylpiperidine powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.[15]

Data Acquisition:

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Post-Measurement:

-

Retract the press arm and carefully remove the sample from the crystal.

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum of 1-Boc-4-ethynylpiperidine.

Caption: Workflow for IR Spectral Analysis of 1-Boc-4-ethynylpiperidine.

References

- 1. 1-Boc-4-ethynylpiperidine | 287192-97-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 11. brainly.com [brainly.com]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. agilent.com [agilent.com]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

Mass Spectrometry Fragmentation Analysis of Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Understanding its fragmentation behavior is crucial for reaction monitoring, impurity profiling, and metabolic studies. This document outlines the primary fragmentation pathways, presents quantitative data for key fragments, and provides a detailed experimental protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS).

Core Fragmentation Pathways

The mass spectrometric fragmentation of this compound (molecular weight: 209.28 g/mol ) is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the integrity of the piperidine ring. Under typical electrospray ionization (ESI) or electron ionization (EI) conditions, the molecule is expected to follow fragmentation patterns characteristic of N-Boc protected amines and piperidine derivatives.

The most prominent fragmentation pathway involves the cleavage of the Boc group. This can occur through several mechanisms, including the loss of the entire Boc group, or a step-wise loss of its components. Dissociation of protonated t-butylcarbamates is known to proceed through a concerted elimination of isobutylene (2-methylpropene, C₄H₈) and carbon dioxide, resulting in a total neutral loss of 100 Da[1]. Another key fragmentation is the loss of the tert-butyl cation or related fragments.

Following or concurrent with the fragmentation of the Boc group, the piperidine ring itself can undergo fragmentation, typically through α-cleavage adjacent to the nitrogen atom, leading to ring-opening and the formation of stable iminium ions.

Quantitative Fragmentation Data

While a complete, publicly available mass spectrum for this compound is not available, the following table summarizes the predicted and experimentally observed key fragment ions based on the fragmentation of analogous structures and available data.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation | Supporting Evidence |

| 210.15 | [M+H]⁺ | Protonated molecular ion | Theoretical |

| 154.12 | [M - C₄H₈ + H]⁺ or [M - Boc + 2H]⁺ | Loss of isobutylene from the Boc group or loss of the entire Boc group with proton transfer. | Experimental LC-MS data shows a fragment at m/z 154[2][3]. |

| 110.09 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group (as pivalic acid) | Predicted based on carbamate fragmentation. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation | Common fragment from Boc-protected compounds. |

Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship of the primary fragmentation steps for this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Mode: Full scan (m/z 50-300) to identify the precursor ion ([M+H]⁺ at m/z 210.15).

-

Product Ion Scan: Select the precursor ion (m/z 210.15) and perform collision-induced dissociation (CID) to generate fragment ions.

-

Collision Energy: Optimize collision energy (e.g., 10-40 eV) to obtain a representative fragmentation pattern.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Flow: 600 L/hr.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided fragmentation pathways and experimental protocol can be adapted by researchers for various applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-butyl 4-ethynylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] The CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its exceptional reliability, specificity, and biocompatibility.[2] This reaction regioselectively produces a stable 1,4-disubstituted 1,2,3-triazole linkage, a scaffold with significant pharmacological relevance.[3]

Tert-butyl 4-ethynylpiperidine-1-carboxylate is a valuable bifunctional building block for CuAAC reactions. The terminal alkyne group serves as a handle for the cycloaddition, while the piperidine ring, a common motif in pharmaceuticals, can be readily incorporated into larger molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for subsequent deprotection and further functionalization, making this reagent highly versatile for the synthesis of compound libraries and complex target molecules.

These application notes provide a detailed protocol for conducting CuAAC reactions using this compound, a summary of typical reaction parameters, and an overview of the applications of the resulting triazole products in drug discovery, with a focus on their role as GPR119 agonists.

Data Presentation

The following table summarizes typical quantitative data for CuAAC reactions involving piperidine-based alkynes and various azides. Please note that specific yields and reaction times will vary depending on the specific azide substrate, catalyst system, and reaction conditions employed.

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Time | Temp. (°C) | Yield (%) | Reference |

| Tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate | Aryl/Alkyl Azides | CuI (10 mol%), DIPEA | DMF | 5 min | 0 | 92-97 | [4] |

| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 1-4 h | RT | >90 (Typical) | Adapted from[5] |

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | RT | >95 | [6] |

| Propargyl Alcohol | Fluorogenic Azide | CuSO₄ / THPTA / Sodium Ascorbate | Buffer | 1 h | RT | Quantitative | [1] |

Experimental Protocols

This section details a general protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between this compound and a representative organic azide (e.g., benzyl azide).

Materials and Reagents

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(I) Iodide (CuI) or Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (if using CuSO₄)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and Water (1:1)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Protocol 1: Cu(I)-Catalyzed Reaction in an Organic Solvent

This protocol is adapted from a procedure for a similar piperidine alkyne and is suitable for azides soluble in organic solvents.[4]

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the organic azide (1.0-1.2 equivalents) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Reaction Initiation: Add Copper(I) Iodide (CuI) (0.1 equivalents) to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within a short period (e.g., 5-30 minutes).

-

Work-up: Once the reaction is complete, quench the reaction by adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Cu(II)/Sodium Ascorbate-Catalyzed Reaction in Aqueous Media

This protocol is suitable for water-soluble azides or for bioconjugation applications where aqueous conditions are required.[1][5]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by silica gel column chromatography.

Visualizations

Caption: Experimental workflow for the CuAAC reaction.

Applications in Drug Discovery

The 1,2,3-triazole moiety is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in medicinal chemistry.[3] Triazoles derived from this compound have shown promise in various therapeutic areas.

GPR119 Agonists for Type 2 Diabetes

A significant application of these piperidine-triazole compounds is in the development of agonists for G Protein-Coupled Receptor 119 (GPR119).[4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[7] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[8] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.

Caption: GPR119 signaling pathway upon agonist binding.

Other Therapeutic Areas

Beyond their role as GPR119 agonists, piperidine-containing triazoles are being investigated for a range of other pharmacological activities, including:

-

Anti-infective Agents: These compounds have been shown to exhibit antibacterial and antifungal properties.[9]

-

Anti-proliferative Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Central Nervous System (CNS) Modulators: The piperidine scaffold is a common feature in many CNS-active drugs, and its incorporation into triazole structures is an active area of research.

The versatility of the CuAAC reaction with this compound provides a powerful platform for the rapid synthesis of diverse compound libraries, facilitating the discovery of novel therapeutics for a wide range of diseases.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures [ideas.repec.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Click Chemistry Using N-Boc-4-ethynylpiperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Boc-4-ethynylpiperidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This protocol is designed for the synthesis of 1,2,3-triazole-linked piperidine derivatives, which are valuable scaffolds in drug discovery and medicinal chemistry.[1][2]

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of compound libraries for drug discovery.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[4]

N-Boc-4-ethynylpiperidine is a versatile building block in medicinal chemistry. The piperidine moiety is a common motif in many pharmaceuticals, and the N-Boc protecting group allows for controlled, sequential reactions.[1][2][5] The terminal alkyne functionality makes it an ideal substrate for CuAAC reactions, enabling its conjugation to a wide variety of azide-containing molecules to generate novel chemical entities for screening and lead optimization.[1][6]

Key Applications

-

Drug Discovery: Rapid synthesis of diverse compound libraries for high-throughput screening (HTS). The triazole ring acts as a stable linker and can participate in hydrogen bonding with biological targets.

-

Lead Optimization: Modification of lead compounds to improve pharmacokinetic and pharmacodynamic properties.

-

Bioconjugation: Linking of the piperidine scaffold to biomolecules such as peptides, proteins, or nucleic acids.

Experimental Protocols

This section provides a detailed protocol for a typical CuAAC reaction using N-Boc-4-ethynylpiperidine and a representative azide, benzyl azide.

Materials and Reagents

-

N-Boc-4-ethynylpiperidine

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for efficiency and in biological applications)

-

Solvent: e.g., a mixture of tert-butanol and water (1:1), or dimethyl sulfoxide (DMSO)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash chromatography system (optional)

Protocol 1: Standard CuAAC Reaction in t-Butanol/Water

This protocol describes a common method using copper(II) sulfate with a reducing agent to generate the active copper(I) catalyst in situ.

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-ethynylpiperidine (1.0 equivalent) and the organic azide (e.g., benzyl azide, 1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 equivalents). If using a ligand, pre-mix the CuSO₄·5H₂O with the ligand (e.g., TBTA, 0.05-0.1 equivalents) in the solvent before addition.

-

Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution (or the copper/ligand premix).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: CuAAC Reaction in DMSO for Library Synthesis

This protocol is adapted for small-scale synthesis, such as in a 96-well plate format for generating a library of compounds.

-

Stock Solutions: Prepare stock solutions of N-Boc-4-ethynylpiperidine, a library of diverse azides, CuSO₄·5H₂O, and sodium ascorbate in an appropriate solvent such as DMSO or a DMSO/water mixture.

-

Reaction Assembly: In each well of a 96-well plate, combine the N-Boc-4-ethynylpiperidine solution, the corresponding azide solution, the CuSO₄·5H₂O solution, and the sodium ascorbate solution.

-

Incubation: Seal the plate and place it on an orbital shaker at room temperature or slightly elevated temperature (e.g., 37°C) for 12-24 hours.

-

Screening: For high-throughput screening applications, the resulting triazole solutions may be used directly after dilution, without the need for purification.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions. Yields and reaction times can vary depending on the specific azide substrate and reaction conditions used.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuI, Et₃N | Cyrene™ | 12 | 88 |

| Phenylacetylene | Benzyl Azide | CuO nanowires | Toluene | 6 | 95 |

| Various Alkynes | Benzyl Azide | Cu/C | Water | 6 | 85-96 |

| 1-Ethynyl-4-methylbenzene | Benzyl Azide | CuO | Toluene | 6 | 96 |

| N-Boc-4-ethynylpiperidine | Aromatic Azides | CuSO₄, NaAsc | t-BuOH/H₂O | 2-6 | 80-95 (expected) |

Note: The data for N-Boc-4-ethynylpiperidine is an expected range based on analogous reactions, as specific literature values were not found.

Mandatory Visualization

Experimental Workflow for CuAAC Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a 1,2,3-triazole derivative using N-Boc-4-ethynylpiperidine.

Caption: General workflow for CuAAC synthesis.

Drug Discovery Workflow Using Click Chemistry

This diagram illustrates how click chemistry with N-Boc-4-ethynylpiperidine can be integrated into a drug discovery pipeline for the generation of a compound library for high-throughput screening.

Caption: Drug discovery workflow with click chemistry.

References

Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 4-ethynylpiperidine-1-carboxylate Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction